4-(Diethylamino)-2-hydroxybenzoic acid

Catalog No.
S794307
CAS No.
23050-90-0
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Diethylamino)-2-hydroxybenzoic acid

CAS Number

23050-90-0

Product Name

4-(Diethylamino)-2-hydroxybenzoic acid

IUPAC Name

4-(diethylamino)-2-hydroxybenzoic acid

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-3-12(4-2)8-5-6-9(11(14)15)10(13)7-8/h5-7,13H,3-4H2,1-2H3,(H,14,15)

InChI Key

IZYRYLLQDKRMKK-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)O)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)O)O

Precursor in Pharmaceutical Chemistry:

DEAHBA can be used as a starting material for the synthesis of antimicrobial agents. A study published in the European Journal of Medicinal Chemistry explored the development of novel derivatives of DEAHBA with potential antibacterial and antifungal activities. The results showed promising activity against various bacterial and fungal strains [].

Precursor in Material Science:

DEAHBA can be employed in the preparation of photoactive materials with applications in organic light-emitting diodes (OLEDs). Research published in Dyes and Pigments investigated the use of DEAHBA derivatives in the development of new OLED materials. The findings demonstrated that these derivatives exhibited promising electroluminescent properties, making them potential candidates for OLED applications [].

4-(Diethylamino)-2-hydroxybenzoic acid is an organic compound with the molecular formula C₁₁H₁₅N₁O₃. It features a diethylamino group and a hydroxyl group attached to a benzoic acid structure, making it a member of the hydroxybenzoic acid family. This compound is notable for its potential applications in pharmaceuticals and dye chemistry, particularly as an intermediate in the synthesis of various organic compounds.

, including:

  • Esterification: Reacting with alcohols to form esters, which can enhance solubility and modify biological activity.
  • Acylation: Can serve as an acylating agent in the synthesis of more complex molecules.
  • Reduction: The carbonyl group can be reduced to alcohols or other functional groups, altering its reactivity and properties.

These reactions are significant for developing derivatives with tailored functionalities for specific applications.

4-(Diethylamino)-2-hydroxybenzoic acid exhibits various biological activities:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for antimicrobial formulations.
  • Analgesic Effects: Some studies suggest potential analgesic properties, possibly related to its structural similarity to local anesthetics.
  • Photophysical Properties: The compound has been investigated for its fluorescence characteristics, which may have applications in bioimaging and sensing technologies .

Several synthesis methods have been documented for 4-(Diethylamino)-2-hydroxybenzoic acid:

  • Condensation Reaction: A common method involves the reaction of 3-diethylaminophenol with phthalic anhydride in a solvent such as toluene. The process typically requires heating to facilitate the reaction and produce the desired compound in molten form .
  • Solvent-Free Synthesis: Recent advancements have explored solvent-free methods that utilize solid-state reactions, reducing environmental impact and improving yield.
  • Microwave-Assisted Synthesis: This modern technique employs microwave irradiation to accelerate the reaction time and increase efficiency, yielding higher purity products.

4-(Diethylamino)-2-hydroxybenzoic acid finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in synthesizing analgesics and anti-inflammatory drugs.
  • Dyes and Pigments: Its chromophoric properties make it useful in dye chemistry, particularly in developing colorants for textiles.
  • Cosmetics: Incorporated into formulations for its skin-soothing properties.

Studies on the interactions of 4-(Diethylamino)-2-hydroxybenzoic acid with biological systems indicate:

  • Protein Binding: Investigations reveal that this compound can bind to serum proteins, which may affect its pharmacokinetics and therapeutic efficacy.
  • Cellular Uptake: Research suggests that it can penetrate cell membranes effectively, which is crucial for its potential use in drug delivery systems.
  • Synergistic Effects: When combined with other compounds, it may enhance or modulate biological activity, indicating potential for combination therapies.

4-(Diethylamino)-2-hydroxybenzoic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaSimilarity (%)Unique Features
4-(Dimethylamino)-2-hydroxybenzaldehydeC₁₁H₁₃N₁O₂76%Contains an aldehyde group instead of a carboxylic acid.
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acidC₁₈H₁₉N₁O₄83%Features additional benzoyl moiety enhancing photophysical properties.
Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoateC₂₄H₃₃N₁O₄83%An ester derivative that may exhibit improved solubility.
N-(3-Acetyl-4-hydroxyphenyl)acetamideC₁₄H₁₅N₂O₃79%Incorporates an acetyl group affecting biological activity.

These comparisons highlight the unique aspects of 4-(Diethylamino)-2-hydroxybenzoic acid while demonstrating its relevance within a broader chemical context. Its specific functional groups contribute to its distinct biological activities and applications.

4-(Diethylamino)-2-hydroxybenzoic acid, first synthesized in the mid-20th century, emerged during efforts to modify salicylic acid’s pharmacological properties. Its development parallels advancements in aryl amino acid chemistry, where introducing alkylamino groups aimed to enhance solubility and bioactivity. Early patents, such as CN106349091A (2016), describe its synthesis as a precursor for ultraviolet (UV) filters and dyes, reflecting industrial interest in its derivatization potential.

Significance in Organic Chemistry

This compound bridges aromatic carboxylic acids and tertiary amines, enabling diverse reactivity. Its dual functional groups—a hydroxyl and a diethylamino moiety—facilitate participation in acid-base reactions, electrophilic substitutions, and coordination chemistry. Researchers leverage its structure to develop fluorescent probes, polymer additives, and bioactive molecules.

Overview of Structural Characteristics

The molecule comprises a benzene ring substituted at positions 2 and 4 with a hydroxyl (-OH) and diethylamino (-N(C2H5)2) group, respectively, and a carboxylic acid (-COOH) at position 1 (Table 1).

Table 1: Structural and Physical Properties

PropertyValue
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
CAS Registry Number23050-90-0
Melting Point142–145°C (decomposition)
SolubilityPolar solvents (e.g., ethanol)

Position Within Salicylic Acid Derivatives

As a salicylic acid derivative, it retains the parent compound’s anti-inflammatory and chelating properties but exhibits altered electronic effects due to the electron-donating diethylamino group. This modification increases basicity (pKa ~8.5) compared to salicylic acid (pKa ~2.9), broadening its applicability in pH-sensitive reactions.

XLogP3

2.8

Other CAS

23050-90-0

Dates

Last modified: 08-15-2023

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